Cas no 2227712-52-7 ((1S)-1-(5-bromopyridin-3-yl)-2,2,2-trifluoroethan-1-ol)

(1S)-1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethan-1-ol is a chiral bromopyridine derivative featuring a trifluoroethanol moiety, which enhances its utility in asymmetric synthesis and pharmaceutical intermediates. The stereospecific (1S) configuration ensures high enantiomeric purity, making it valuable for applications requiring precise chiral control. The presence of both bromine and trifluoromethyl groups offers versatile reactivity for cross-coupling reactions and further functionalization. Its stable yet modifiable structure is advantageous for medicinal chemistry research, particularly in the development of bioactive molecules. The compound’s well-defined properties and synthetic flexibility make it a reliable building block for advanced organic and organofluorine chemistry.
(1S)-1-(5-bromopyridin-3-yl)-2,2,2-trifluoroethan-1-ol structure
2227712-52-7 structure
Product Name:(1S)-1-(5-bromopyridin-3-yl)-2,2,2-trifluoroethan-1-ol
CAS No:2227712-52-7
MF:C7H5BrF3NO
MW:256.019911527634
MDL:MFCD32639867
CID:5071317
PubChem ID:86335056
Update Time:2025-05-20

(1S)-1-(5-bromopyridin-3-yl)-2,2,2-trifluoroethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (S)-1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethan-1-ol
    • D72253
    • (1S)-1-(5-bromopyridin-3-yl)-2,2,2-trifluoroethan-1-ol
    • 2227712-52-7
    • (1S)-1-(5-bromopyridin-3-yl)-2,2,2-trifluoroethanol
    • UOIHFOKNQVWFRH-LURJTMIESA-N
    • (S)-1-(5-bromopyridin-3-yl)-2,2,2-trifluoroethanol
    • AKOS037651272
    • EN300-1950106
    • CS-16337
    • CS-0095495
    • MDL: MFCD32639867
    • Inchi: 1S/C7H5BrF3NO/c8-5-1-4(2-12-3-5)6(13)7(9,10)11/h1-3,6,13H/t6-/m0/s1
    • InChI Key: UOIHFOKNQVWFRH-LURJTMIESA-N
    • SMILES: BrC1=CN=CC(=C1)[C@@H](C(F)(F)F)O

Computed Properties

  • Exact Mass: 254.95066 g/mol
  • Monoisotopic Mass: 254.95066 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 176
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 33.1
  • Molecular Weight: 256.02

(1S)-1-(5-bromopyridin-3-yl)-2,2,2-trifluoroethan-1-ol Pricemore >>

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Additional information on (1S)-1-(5-bromopyridin-3-yl)-2,2,2-trifluoroethan-1-ol

Comprehensive Overview of (1S)-1-(5-bromopyridin-3-yl)-2,2,2-trifluoroethan-1-ol (CAS No. 2227712-52-7)

The compound (1S)-1-(5-bromopyridin-3-yl)-2,2,2-trifluoroethan-1-ol (CAS No. 2227712-52-7) is a chiral fluorinated alcohol derivative with significant potential in pharmaceutical and agrochemical research. Its unique structural features, including the 5-bromopyridin-3-yl moiety and the trifluoroethan-1-ol group, make it a valuable intermediate for the synthesis of bioactive molecules. Researchers are increasingly interested in this compound due to its stereospecific properties and the growing demand for enantiopure building blocks in drug discovery.

In recent years, the scientific community has focused on fluorinated compounds due to their enhanced metabolic stability and bioavailability. The presence of the trifluoromethyl group in (1S)-1-(5-bromopyridin-3-yl)-2,2,2-trifluoroethan-1-ol aligns with this trend, as it often improves lipophilicity and membrane permeability. This compound is particularly relevant in the development of kinase inhibitors and central nervous system (CNS) therapeutics, where fluorine incorporation is a common strategy to optimize pharmacokinetics.

The 5-bromopyridine moiety in this molecule serves as a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. This reactivity profile makes CAS No. 2227712-52-7 a valuable scaffold for medicinal chemists exploring structure-activity relationships (SAR). Additionally, the chiral center at the 1-position of the ethanolamine chain introduces opportunities for studying stereoselective interactions with biological targets, a hot topic in modern drug design.

From a synthetic chemistry perspective, the preparation of (1S)-1-(5-bromopyridin-3-yl)-2,2,2-trifluoroethan-1-ol typically involves asymmetric reduction of the corresponding ketone precursor. Recent advances in organocatalysis and biocatalysis have improved the efficiency of such transformations, addressing industry demands for greener synthetic routes. These methodologies align with current interests in sustainable chemistry and atom economy, which are frequently searched topics in chemical databases and academic literature.

Analytical characterization of this compound presents interesting challenges due to the presence of both halogen and fluorine atoms. Modern techniques like LC-MS, NMR spectroscopy, and X-ray crystallography are essential for confirming its structure and purity. The bromine atom, in particular, produces distinctive isotopic patterns in mass spectrometry that aid in compound identification, while the trifluoromethyl group generates characteristic splitting patterns in 19F NMR spectra.

In material science applications, derivatives of (1S)-1-(5-bromopyridin-3-yl)-2,2,2-trifluoroethan-1-ol have shown promise as building blocks for liquid crystals and organic electronic materials. The combination of pyridine's coordination ability and fluorine's electronic effects creates molecules with tunable optoelectronic properties. This dual functionality responds to the growing interest in multifunctional materials for display technologies and organic photovoltaics.

The stability profile of CAS No. 2227712-52-7 under various conditions is another area of practical importance. Studies indicate that proper storage under inert atmosphere at low temperatures maintains the compound's integrity, while the bromine substituent provides opportunities for further derivatization without significant degradation. Such stability considerations are crucial for industrial applications where shelf life and handling conditions directly impact process economics.

From a regulatory standpoint, the compound's status as a non-controlled substance facilitates its use in international research collaborations. However, researchers must still adhere to standard laboratory safety protocols when handling this material, particularly concerning personal protective equipment and proper ventilation. The increasing global focus on laboratory safety standards and chemical hygiene makes these considerations particularly relevant to current discussions in the scientific community.

Future research directions for (1S)-1-(5-bromopyridin-3-yl)-2,2,2-trifluoroethan-1-ol may explore its potential as a precursor for PET radiotracers (given the bromine atom's potential for isotopic exchange) or as a ligand in asymmetric catalysis. The compound's modular structure allows for numerous structural modifications that could unlock new applications in chemical biology and materials science, areas that consistently rank high in academic search queries and funding priorities.

In conclusion, (1S)-1-(5-bromopyridin-3-yl)-2,2,2-trifluoroethan-1-ol represents a fascinating case study in modern synthetic chemistry, combining elements of chirality, halogenation, and fluorination in a single molecular entity. Its versatility and relevance to current research trends ensure continued interest from both academic and industrial researchers working at the forefront of molecular design and discovery.

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